molecular formula C10H9N3O5 B8495335 5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

Cat. No.: B8495335
M. Wt: 251.20 g/mol
InChI Key: JTIRHOYFDMPXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H9N3O5 and its molecular weight is 251.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

methyl 5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C10H9N3O5/c1-17-10(14)8-3-2-7(18-8)6-12-5-4-9(11-12)13(15)16/h2-5H,6H2,1H3

InChI Key

JTIRHOYFDMPXPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-nitro-1H-pyrazole (10.95 g, 96.89 mmol) in dry acetone (219 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (17.80 g, 96.89 mmol) followed by K2CO3 (67.61 g, 484.29 mmol) and TBA bromide (6.24 g, 19.37 mmol). The reaction mixture was stirred at rt overnight. Water (500 mL) was added followed by EA (1000 mL). The aq. layer was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.26. LC-MS-conditions 02: tR=0.84 min. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 5.44 (s, 2H), 6.58 (d, J=3.5 Hz, 1H), 6.93 (d, J=2.5 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 7.60 (d, J=2.3 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
219 mL
Type
solvent
Reaction Step Two
Name
Quantity
67.61 g
Type
reactant
Reaction Step Three
Quantity
6.24 g
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

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